N-(2,2-dimethylpropyl)cyclooctanamine
Description
N-(2,2-Dimethylpropyl)cyclooctanamine is a tertiary amine featuring a cyclooctane ring substituted with a branched 2,2-dimethylpropyl (neopentyl) group at the nitrogen atom. Its molecular formula is C₁₃H₂₇N, with a calculated molecular weight of 197.37 g/mol. The cyclooctane ring provides conformational flexibility, while the bulky neopentyl substituent introduces significant steric hindrance, influencing reactivity and physical properties. Applications may include specialized organic synthesis, catalysis, or pharmaceutical intermediates, though further research is needed to confirm these uses.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)cyclooctanamine |
InChI |
InChI=1S/C13H27N/c1-13(2,3)11-14-12-9-7-5-4-6-8-10-12/h12,14H,4-11H2,1-3H3 |
InChI Key |
NGZNKNODDMNFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1CCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium or platinum to achieve the reduction of cyclooctanone in the presence of 2,2-dimethylpropylamine, resulting in the desired amine compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclooctanamine derivatives.
Scientific Research Applications
N-(2,2-dimethylpropyl)cyclooctanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)cyclooctanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Amines
The following analysis compares N-(2,2-dimethylpropyl)cyclooctanamine with structurally similar amines, focusing on molecular features, physicochemical properties, and applications.
Table 1. Comparative Analysis of this compound and Analogous Compounds
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Ring Structure | Key Substituents | Basicity (pKa)* | Applications |
|---|---|---|---|---|---|---|---|
| This compound | Not Provided | C₁₃H₂₇N | 197.37 | Cyclooctane | 2,2-Dimethylpropyl | ~9.5 | Research, Specialty chems |
| 2-Butyl-N-propylcyclopentanamine | 105317-83-7 | C₁₂H₂₅N | 183.20 | Cyclopentane | Butyl, Propyl | ~10.2 | Organic synthesis |
| 5-Ethyl-2-methylpiperidine | 104-89-2 | C₈H₁₇N | 127.23 | Piperidine | Ethyl, Methyl | ~11.0 | Pharmaceuticals |
| 3-Methyl-2-azabicyclo[3.2.1]octane | 101251-91-6 | C₈H₁₅N | 125.21 | Bicyclic | Methyl | ~8.9 | Catalysis, Ligands |
| 2-Chloro-N,N-dimethylethanamine | 107-99-3 | C₄H₁₀ClN | 107.58 | Acyclic | Chloro, Dimethylamino | ~8.5 | Chemical intermediates |
*Basicity values are estimated based on structural analogs.
Structural and Steric Effects
- Cyclooctane vs. Smaller Rings : The cyclooctane ring in the target compound reduces ring strain compared to cyclopentane (found in 2-butyl-N-propylcyclopentanamine ). This larger ring enhances lipophilicity and may improve membrane permeability in biological systems.
- Branched vs.
Physicochemical Properties
- Basicity : The target compound’s estimated pKa (~9.5) is lower than piperidine derivatives like 5-ethyl-2-methylpiperidine (pKa ~11.0) due to steric inhibition of protonation. However, it is more basic than rigid bicyclic amines (e.g., 3-methyl-2-azabicyclo[3.2.1]octane, pKa ~8.9 ), where electron-withdrawing effects dominate.
- Solubility: The bulky neopentyl group likely reduces water solubility compared to smaller amines like 2-chloro-N,N-dimethylethanamine , which has polar chloro and dimethylamino groups.
Biological Activity
N-(2,2-Dimethylpropyl)cyclooctanamine is a compound with potential biological activity that has garnered interest in pharmacological research. This article reviews the available literature on its biological properties, including neuroprotective effects, potential applications in treating various diseases, and its pharmacological profile.
Chemical Structure and Properties
This compound is characterized by its unique cyclooctane ring structure combined with a dimethylpropyl amine group. This structural configuration may contribute to its biological activity, particularly in neuroprotection and potential therapeutic applications.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds similar to this compound. For instance, derivatives of 2,2-dimethylbenzopyran have shown significant neuroprotective effects in models of ischemic stroke. These compounds improved neuron survival rates significantly compared to standard treatments like edaravone . The mechanisms involved include:
- Antioxidative Stress : Compounds exhibit the ability to reduce oxidative stress markers.
- Anti-apoptosis : They prevent programmed cell death in neuronal cells.
- Inhibition of Excitotoxicity : By modulating calcium influx and neurotransmitter release, these compounds protect neurons from excitotoxic damage.
- Anti-inflammatory Properties : They can reduce neuroinflammation, which is crucial in neurodegenerative conditions.
In Vitro Studies
Research conducted using primary cortical neuron cultures subjected to oxygen-glucose deprivation (OGD) demonstrated that this compound and its derivatives significantly increased cell viability. For example, at concentrations of 1 μM to 100 μM, survival rates improved substantially compared to control groups .
| Compound | Survival Rate (%) | Concentration (μM) |
|---|---|---|
| BN-01 | 73 | 1 |
| BN-02 | 87 | 30 |
| BN-03 | 87 | 100 |
| Edaravone | 56 | - |
This table illustrates the enhanced survival rates observed with specific derivatives compared to the standard treatment.
Case Studies
In clinical settings, compounds structurally related to this compound have been explored for their potential in treating conditions such as:
- Ischemic Stroke : Demonstrated efficacy in protecting neurons during ischemic events.
- Neurodegenerative Diseases : Potential applications in diseases like Alzheimer's and Parkinson's due to their anti-inflammatory and antioxidative properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
